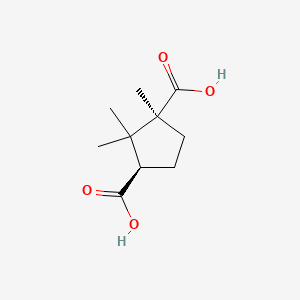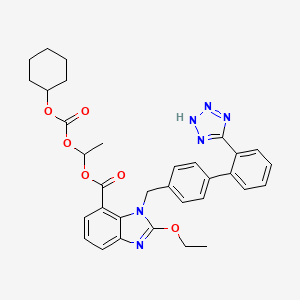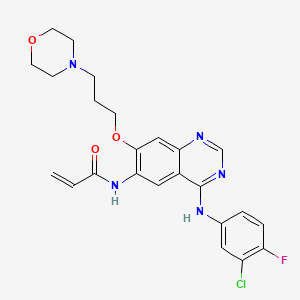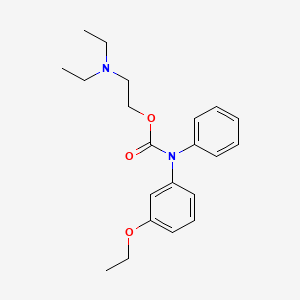
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
- Carbanilic acid derivatives are used as intermediates in chemical synthesis. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is crucial in synthesizing apixaban, an anticoagulant. X-ray powder diffraction data of this compound have been reported, highlighting its purity and structure (Wang et al., 2017).
Pharmacological Applications
- Some carbanilic acid derivatives have been studied for their effects on smooth muscle. For instance, carbanilic local anesthetic pentacaine and its derivatives were found to relax smooth muscle and attenuate spontaneous contractions in the guinea-pig stomach, indicating potential antiulcer activity (Mai et al., 1996).
Molecular Modification for Drug Development
- Carbetapentane, a compound structurally related to carbanilic acid derivatives, has been studied for its binding to sigma sites, indicating potential applications as an antitussive, anticonvulsant, and spasmolytic agent. The study involved modifying carbetapentane analogs to evaluate binding and selectivity, demonstrating the importance of structural modifications in drug development (Calderon et al., 1994).
Agrochemical Applications
- Derivatives like desmedipham (a related compound) have been used in agrochemistry, particularly for weed control in crops like sunflowers and sugarbeets. These compounds control broadleaf weeds by inhibiting Photosystem II and have been studied for their effects on crop yields and photosynthetic activity (Anderson & Arnold, 1984).
Chemical Reactions and Synthetic Methods
- Carbanilic acid derivatives have been involved in various chemical reactions, such as the regiospecific conversion of N-methyl- and N-ethyl-aniline into ortho-substituted derivatives using carbon dioxide, showcasing their utility in synthetic organic chemistry (Katritzky et al., 1986).
Propriétés
Numéro CAS |
110530-07-9 |
|---|---|
Nom du produit |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester |
Formule moléculaire |
C21H28N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-22(5-2)15-16-26-21(24)23(18-11-8-7-9-12-18)19-13-10-14-20(17-19)25-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
Clé InChI |
UWHWYEUAWUNYMZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC |
SMILES canonique |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OCC |
Apparence |
Solid powder |
Autres numéros CAS |
110530-07-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(diethylamino)ethyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



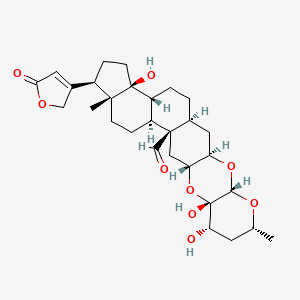
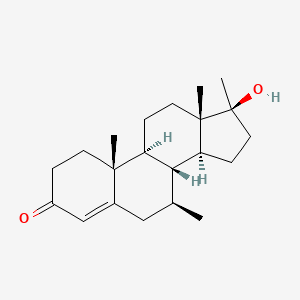
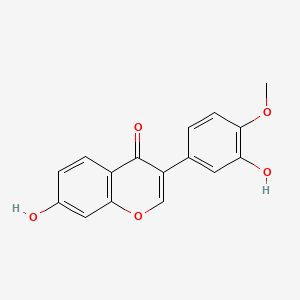

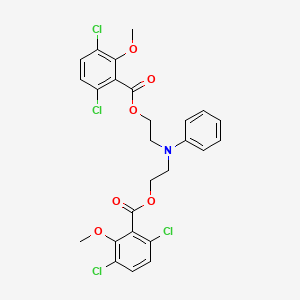
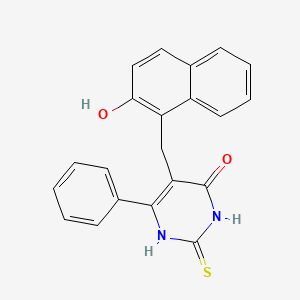
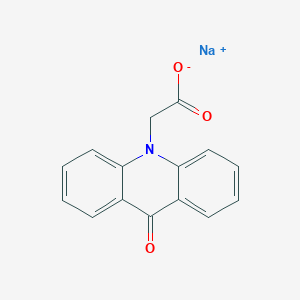

![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)
